molecular formula C21H20O6 B2470047 propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 858766-10-6

propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B2470047
CAS No.: 858766-10-6
M. Wt: 368.385
InChI Key: KIUCFAZTMXXADL-UHFFFAOYSA-N
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Description

Propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves multiple steps. One common method starts with the preparation of 7-methoxy-4-methylcoumarin, which is then reacted with propyl 4-hydroxybenzoate under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the chromen-4-one core, leading to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound has shown promise in biological assays, particularly for its antioxidant and antimicrobial properties.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with various molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate: Similar structure but with a methyl ester instead of a propyl ester.

    Ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate: Similar structure but with an ethyl ester.

Uniqueness

Propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

Propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate is a compound belonging to the class of chromenone derivatives, known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NamePropyl 4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate
Molecular FormulaC21H20O6
Molecular Weight364.39 g/mol
CAS Number858766-10-6

This compound features a chromenone core with a benzoate ester, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways and cell proliferation. The chromenone structure enables it to modulate signaling pathways, potentially inhibiting the activity of pro-inflammatory cytokines and growth factors.

Antioxidant Activity

Research has demonstrated that chromenone derivatives possess significant antioxidant properties. This compound may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

Studies indicate that this compound can inhibit the production of pro-inflammatory mediators. For instance, it has been shown to reduce the expression of cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), which are key players in the inflammatory response.

Anticancer Potential

Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve inducing apoptosis (programmed cell death) through the activation of caspases and modulation of apoptotic pathways.

Case Studies

  • Study on Antioxidant Activity :
    A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various chromenone derivatives, including propyl 4-[...]. The results indicated a significant reduction in oxidative stress markers in treated cells compared to control groups .
  • Anti-inflammatory Research :
    In vitro experiments conducted on macrophage cell lines demonstrated that this compound reduced the secretion of TNF-alpha and IL-6, cytokines associated with inflammation . The findings support its potential use in treating inflammatory diseases.
  • Anticancer Evaluation :
    A recent study assessed the cytotoxic effects of propyl 4-[...] on breast cancer cells. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .

Properties

IUPAC Name

propyl 4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-4-11-25-21(23)14-5-7-15(8-6-14)27-20-13(2)26-18-12-16(24-3)9-10-17(18)19(20)22/h5-10,12H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUCFAZTMXXADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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